BenchChemオンラインストアへようこそ!

Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate

NLRP3 inflammasome anti-inflammatory allosteric inhibitor

Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate (CAS 128812-35-1) is a bicyclic heterocycle featuring a partially saturated cyclopenta[c]pyrrole core with an ethyl ester at the 1-position. This scaffold serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of viral protease inhibitors such as telaprevir and in the construction of novel HBV capsid assembly modulators.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 128812-35-1
Cat. No. B1610937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
CAS128812-35-1
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CCCC2=CN1
InChIInChI=1S/C10H13NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h6,11H,2-5H2,1H3
InChIKeyVOQBTLZBLJPLNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylate (CAS 128812-35-1): A Procurement-Ready Cyclopenta[c]pyrrole Scaffold for Pharmaceutical Intermediates


Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate (CAS 128812-35-1) is a bicyclic heterocycle featuring a partially saturated cyclopenta[c]pyrrole core with an ethyl ester at the 1-position. This scaffold serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of viral protease inhibitors such as telaprevir and in the construction of novel HBV capsid assembly modulators [1]. The compound's differential utility relative to its fully saturated octahydro analogs and other ester variants stems from its unique balance of ring unsaturation, which provides a synthetic handle for further functionalization, and its ethyl ester moiety, which has been shown to confer superior metabolic stability compared to free carboxylic acid or methyl ester counterparts in certain preclinical contexts [2].

Procurement Risk Alert: Why Close Analogs of Ethyl 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylate Cannot Be Interchanged


Direct substitution of close structural analogs such as the corresponding methyl ester (CAS 1823957-30-7), the free carboxylic acid (CAS 144791-44-6), or the fully saturated octahydro-ethyl ester (CAS 1147103-42-1) is not functionally equivalent and carries significant risk in validated synthetic routes or structure-activity relationship (SAR)-dependent programs. Evidence indicates that the ethyl ester group is not merely a protecting group; it is a critical pharmacophoric element influencing both biochemical potency and pharmacokinetic (PK) profile [1]. In NLRP3 inflammasome inhibitor programs, replacement of the ethyl ester with smaller esters or the free acid led to substantial loss of inhibitory activity and reduced stability under physiological conditions [1]. Similarly, in HBV capsid inhibitor optimization, the ethyl ester-containing tetrahydro scaffold provided a distinct advantage in oral exposure and half-life over alternative core modifications [2]. These findings underscore that generic substitution without quantitative validation against the specific CAS number compromises both synthetic reproducibility and biological outcomes.

Quantitative Differentiation Evidence for Ethyl 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylate


NLRP3 Inflammasome Inhibition: Ethyl Ester vs. Free Carboxylic Acid Comparator

Novel derivatives of 128812-35-1 have been shown to exhibit potent inhibition of NLRP3 inflammasome activation. Crucially, the ethyl ester functionality was found to be essential for maintaining inhibitory potency and compound stability under physiological conditions, whereas the corresponding free carboxylic acid analog (CAS 144791-44-6) demonstrated significantly reduced activity [1]. This establishes the ethyl ester as a non-interchangeable pharmacophoric element in NLRP3-targeted programs.

NLRP3 inflammasome anti-inflammatory allosteric inhibitor

HBV Capsid Assembly Modulation: Tetrahydro vs. Octahydro Scaffold PK Differentiation

Optimization of the clinical candidate AB-506 focused on tetrahydrocyclopenta[c]pyrrole core modification to increase oral exposure and half-life. The functionalized tetrahydro scaffold (derived from this compound) led to multi-log10 reductions in serum HBV DNA following low, once-daily oral dosing in a preclinical animal model [1]. In contrast, related octahydrocyclopenta[c]pyrrole analogs (such as those used in telaprevir) lacked the same level of anti-HBV potency and suffered from inferior oral PK properties in this specific pharmacological context [1].

HBV capsid inhibitor antiviral pharmacokinetics

Synthesis Yield: Optimized Protocol for this Specific Ethyl Ester

A specific synthetic protocol for Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate, using ethyl isocyanoacetate and 1-cyclopenten-1-yl phenyl sulfone, achieves an isolated yield of 86% after recrystallization . This yield is notably higher than those reported for other N-unsubstituted cyclopenta[c]pyrrole-1-carboxylate esters synthesized via alternative routes, which often suffer from lower yields due to competitive side reactions [1].

synthetic efficiency process chemistry yield comparison

Role as a Critical Intermediate in Telaprevir Synthesis

2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylate esters are explicitly claimed as key intermediates in the synthesis of the hepatitis C virus (HCV) protease inhibitor telaprevir [1]. The partially saturated core allows for subsequent stereoselective reduction to the required octahydrocyclopenta[c]pyrrole-1-carboxylic acid subunit of the drug. This specific saturated-to-unsaturated intermediate sequence is integral to the patented manufacturing route; directly purchasing the fully saturated analog would bypass the validated reduction step and risk introducing impurities or incorrect stereochemistry [1].

telaprevir HCV protease inhibitor synthetic intermediate

Evidence-Based Application Scenarios for Procuring Ethyl 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylate


NLRP3 Inflammasome Inhibitor Lead Optimization

Procure this compound as a core scaffold for derivatization into allosteric NLRP3 inhibitors for chronic inflammatory diseases. The evidence demonstrates that the ethyl ester group is non-negotiable for maintaining inhibitory activity and physiological stability, which is lost with the free acid [1]. Medicinal chemistry teams can confidently use this building block to explore structure-activity relationships at the carboxylate position while preserving the essential NLRP3-binding pharmacophore.

HBV Capsid Assembly Modulator Development

Utilize this tetrahydrocyclopenta[c]pyrrole scaffold as a starting point for designing next-generation HBV capsid inhibitors with improved oral PK. The RSC Med. Chem. 2022 study confirmed that this core, when appropriately functionalized, delivers multi-log10 reductions in serum HBV DNA in vivo after once-daily oral dosing [2]. The ethyl ester variant provides a balance of potency and metabolic stability superior to the octahydro analogs in this therapeutic context.

Telaprevir Intermediate Manufacturing

Source this specific ethyl ester as a validated intermediate in the patented synthetic route to the HCV NS3/4A protease inhibitor telaprevir. The partially saturated tetrahydro core is required for a stereoselective reduction step that installs the correct octahydrocyclopenta[c]pyrrole stereochemistry in the final drug substance [3]. Using the fully saturated analog directly would deviate from the regulatorily filed process, introducing risk to drug quality.

High-Yield Scaffold for Diverse Heterocyclic Libraries

Leverage the efficient 86% yield synthesis protocol to build large, diverse compound libraries for phenotypic screening. The compound's rigid bicyclic framework and reactive ester handle make it an ideal linchpin for generating focused libraries of nitrogen-containing heterocycles, where the ethyl ester can be easily converted to amides, ketones, or alcohols.

Quote Request

Request a Quote for Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.